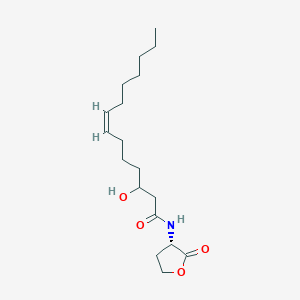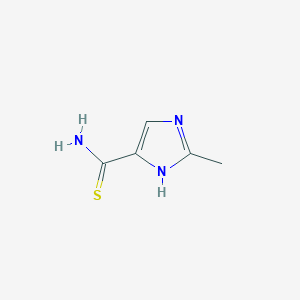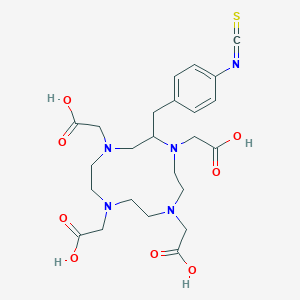
(p-SCN-Bn)-dota
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
p-SCN-Bn-DOTA has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions in various analytical techniques.
Biology: It is employed in the labeling of biomolecules for imaging and therapeutic purposes.
Medicine: It is used in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy
Industry: It is utilized in the production of radiolabeled compounds for research and clinical applications.
Wirkmechanismus
The mechanism of action of p-SCN-Bn-DOTA involves its ability to chelate metal ions and form stable complexes. The isothiocyanate group reacts with amine groups on antibodies or other biomolecules, forming thiourea linkages. This allows the compound to link radionuclides to targeting molecules, enabling precise delivery of radioactive isotopes to specific biological targets .
Safety and Hazards
Zukünftige Richtungen
Future research on “(p-SCN-Bn)-dota” could include the development of new synthesis methods to improve its stability and efficiency in aqueous solutions. New applications in drug delivery and molecular imaging are possible. Another direction could be the development of a platform for the production of multiple modal chelating and imaging agents using desferrioxamine and bovine albumin as a model .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-DOTA typically involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with 4-isothiocyanatobenzyl chloride. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The isothiocyanate group is highly reactive and can form stable thiourea linkages with amine groups on antibodies or other biomolecules .
Industrial Production Methods
In industrial settings, the production of p-SCN-Bn-DOTA involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
p-SCN-Bn-DOTA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: The reaction with amines is usually performed in organic solvents like DMSO at moderate temperatures.
Major Products
The major products of these reactions are metal-chelate complexes and thiourea-linked conjugates with biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-SCN-Bn-NOTA: Another bifunctional chelating agent with similar applications but different chelation properties.
DOTA-NHS-ester: Used for similar purposes but with a different reactive group.
Maleimido-mono-amide-DOTA: Another variant used for conjugation with thiol groups.
Uniqueness
p-SCN-Bn-DOTA is unique due to its high stability and versatility in forming complexes with a wide range of metal ions. Its isothiocyanate group provides a highly reactive site for conjugation with biomolecules, making it particularly valuable for radiopharmaceutical applications .
Eigenschaften
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPJKHABYSVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435844 | |
| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127985-74-4 | |
| Record name | (p-SCN-Bn)-dota | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-SCN-BN)-DOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (p-SCN-Bn)-DOTA?
A1: The molecular formula of this compound is C22H31N5O8S, and its molecular weight is 513.57 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound conjugates?
A2: Yes, researchers commonly employ Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy (RS) to characterize this compound conjugates, particularly to understand their secondary structure and assess stability []. Additionally, Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is used to determine the number of this compound molecules attached to a protein [, ].
Q3: How stable is this compound under different conditions?
A3: this compound conjugates exhibit high stability in human serum, 0.9% NaCl solution, and when stored lyophilized []. This stability is crucial for ensuring consistent radiolabeling and predictable in vivo behavior of radiopharmaceuticals.
Q4: Why is this compound a preferred chelator in radiopharmaceutical development?
A4: this compound exhibits a high affinity for various radiometals, including 64Cu, 177Lu, and 90Y. This allows for the creation of stable radioimmunoconjugates (RICs) with desirable pharmacokinetic properties for both diagnostic imaging and therapeutic applications [, ].
Q5: What types of biomolecules are typically conjugated to this compound?
A5: this compound is frequently conjugated to monoclonal antibodies (mAbs), peptides, and other targeting moieties, like nanobodies, to create targeted radiopharmaceuticals [, , ]. The choice of biomolecule depends on the specific target and desired application.
Q6: Can you provide specific examples of how this compound has been utilized in pre-clinical research?
A6: this compound has been employed in numerous pre-clinical studies:
- Pancreatic Cancer: Researchers used this compound to create [64Cu]Cu-NOTA-anti-PD-L1 for PET imaging of programmed cell death ligand 1 (PD-L1) expression in orthotopic pancreatic tumor models [].
- Breast Cancer: this compound enabled the development of 177Lu-labeled anti-HER2 nanobodies for potential radioimmunotherapy of HER2-positive breast cancer [].
- Osteosarcoma: Studies investigated the efficacy of 177Lu-labeled anti-CD146 antibodies, using this compound for conjugation, in targeting osteosarcoma cells [].
Q7: What are the advantages of using this compound in the preparation of freeze-dried kits for radiolabeling?
A7: Freeze-dried kits containing this compound-conjugated biomolecules offer several advantages:
- Enhanced Stability: Lyophilization improves the long-term stability of the immunoconjugates, extending their shelf life [].
- Simplified Radiolabeling: The kits streamline the radiolabeling process, making it more efficient and accessible for clinical use [, ].
Q8: What are the challenges associated with using this compound for labeling with certain radiometals?
A8: While this compound is versatile, challenges can arise:
- Trace Metal Sensitivity: this compound's complexation with certain radiometals, like 90Y, can be sensitive to trace metal impurities [].
- Specific Activity Limitations: The use of this compound with some radiometals might result in radioimmunoconjugates with lower specific activity, impacting therapeutic efficacy [, ].
Q9: Are there alternative chelators being explored for radiopharmaceutical applications?
A10: Yes, research continues to explore alternative chelators with improved properties, such as faster complexation kinetics, higher stability, or enhanced metal selectivity. Some examples include macrocyclic chelators like NOTA and TETA, as well as acyclic chelators like DTPA and its derivatives [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





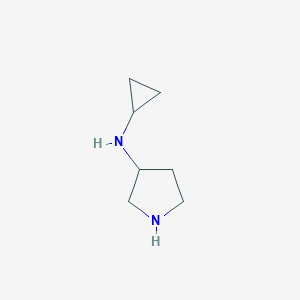



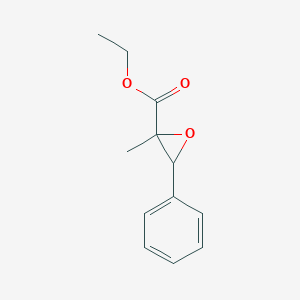
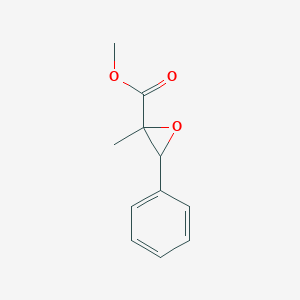
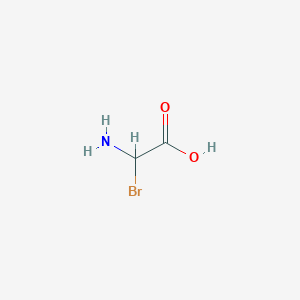
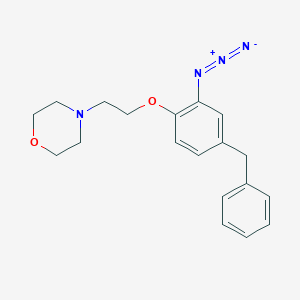
![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
